3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one
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Overview
Description
3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core with an amino group and a methyl-oxadiazole substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the oxadiazole moiety: This step might involve the formation of the oxadiazole ring followed by its attachment to the pyridinone core through alkylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity: Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Medicine
Drug development: The compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methylpyridin-2(1h)-one: Lacks the oxadiazole moiety.
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one: Lacks the amino group.
Uniqueness
The presence of both the amino group and the oxadiazole moiety in 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-amino-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C9H10N4O2/c1-6-8(12-15-11-6)5-13-4-2-3-7(10)9(13)14/h2-4H,5,10H2,1H3 |
InChI Key |
QOWCHZNQTULBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2C=CC=C(C2=O)N |
Origin of Product |
United States |
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